Cas no 1448045-26-8 (3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine)

3-(4-Chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine is a specialized heterocyclic compound featuring a pyrrolidine core functionalized with a 4-chlorobenzenesulfonyl group and a thiophene-2-carbonyl moiety. This structure imparts unique reactivity and potential applications in medicinal chemistry and material science. The chlorobenzenesulfonyl group enhances electrophilic character, while the thiophene carbonyl moiety contributes to π-conjugation, making it suitable for ligand design or as an intermediate in synthesizing bioactive molecules. Its well-defined stereochemistry and modular substituents allow for precise structural modifications, facilitating research in targeted drug discovery or catalytic systems. The compound’s stability under standard conditions ensures reliable handling in synthetic workflows.
3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine structure
1448045-26-8 structure
Product name:3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine
CAS No:1448045-26-8
MF:C15H14ClNO3S2
MW:355.859560489655
CID:5802580
PubChem ID:71806008

3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine
    • AKOS024558633
    • F6435-8518
    • [3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-thiophen-2-ylmethanone
    • (3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone
    • 1448045-26-8
    • Inchi: 1S/C15H14ClNO3S2/c16-11-3-5-12(6-4-11)22(19,20)13-7-8-17(10-13)15(18)14-2-1-9-21-14/h1-6,9,13H,7-8,10H2
    • InChI Key: WMIDAZKCYPFEMQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(C1CN(C(C2=CC=CS2)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 355.0103633g/mol
  • Monoisotopic Mass: 355.0103633g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 511
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 91.1Ų
  • XLogP3: 3.2

3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6435-8518-5mg
3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine
1448045-26-8
5mg
$103.5 2023-09-09
Life Chemicals
F6435-8518-1mg
3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine
1448045-26-8
1mg
$81.0 2023-09-09
Life Chemicals
F6435-8518-30mg
3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine
1448045-26-8
30mg
$178.5 2023-09-09
Life Chemicals
F6435-8518-2mg
3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine
1448045-26-8
2mg
$88.5 2023-09-09
Life Chemicals
F6435-8518-15mg
3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine
1448045-26-8
15mg
$133.5 2023-09-09
Life Chemicals
F6435-8518-50mg
3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine
1448045-26-8
50mg
$240.0 2023-09-09
Life Chemicals
F6435-8518-75mg
3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine
1448045-26-8
75mg
$312.0 2023-09-09
Life Chemicals
F6435-8518-10mg
3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine
1448045-26-8
10mg
$118.5 2023-09-09
Life Chemicals
F6435-8518-10μmol
3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine
1448045-26-8
10μmol
$103.5 2023-09-09
Life Chemicals
F6435-8518-20mg
3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine
1448045-26-8
20mg
$148.5 2023-09-09

Additional information on 3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine

Introduction to 3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine (CAS No. 1448045-26-8)

3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine (CAS No. 1448045-26-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to the class of heterocyclic derivatives, incorporating both pyrrolidine and thiophene moieties, which are well-documented for their role in modulating various biological pathways. The presence of a 4-chlorobenzenesulfonyl group further enhances its pharmacological profile, making it a promising candidate for further investigation in drug discovery.

The molecular structure of 3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine consists of a pyrrolidine ring linked to a thiophene-2-carbonyl group, with the 4-chlorobenzenesulfonyl moiety attached to the nitrogen atom of the pyrrolidine ring. This arrangement confers distinct electronic and steric properties, which are critical for its interaction with biological targets. The 4-chloro substituent on the benzene ring introduces a region of electron-withdrawing character, while the sulfonyl group enhances hydrogen bonding capabilities, making this compound a versatile scaffold for designing bioactive molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of heterocyclic compounds that incorporate both pyrrolidine and thiophene rings. These structural motifs are frequently found in biologically active natural products and synthetic drugs, owing to their ability to engage with a wide range of biological targets, including enzymes and receptors. The compound 3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine represents an excellent example of such a hybrid structure, combining the favorable properties of both scaffold systems.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The pyrrolidine ring is a common pharmacological scaffold found in numerous FDA-approved drugs, including antipsychotics, anticonvulsants, and antiviral agents. By incorporating it into a larger molecule, researchers can leverage its known biological activity while introducing novel modifications to enhance potency or selectivity. Similarly, the thiophene ring is known for its role in antimicrobial, anti-inflammatory, and anticancer applications. The combination of these two motifs in 3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine suggests broad therapeutic possibilities.

Recent studies have highlighted the importance of sulfonamide derivatives in medicinal chemistry due to their diverse biological activities. The sulfonyl group in this compound not only contributes to its structural complexity but also provides multiple interaction points with biological targets. Sulfonamides are known for their ability to inhibit enzymes such as dihydrofolate reductase (DHFR), carbonic anhydrase (CA), and bacterial dihydropteroate synthase (DHPS), making them valuable in treating conditions ranging from malaria to cancer. The presence of the 4-chlorobenzenesulfonyl moiety in 3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine may enhance binding affinity or modulate metabolic stability, depending on the context.

The thiophene-2-carbonyl group is another critical feature that contributes to the pharmacological profile of this compound. Thiophenes are heterocyclic aromatic compounds that have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The carbonyl functionality at the 2-position introduces polarity and reactivity that can be exploited for further derivatization or covalent binding to biological targets. This makes 3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine a versatile building block for designing novel therapeutics.

In light of these structural features, researchers have begun exploring the potential applications of this compound in various therapeutic areas. For instance, preliminary computational studies suggest that it may interact with proteins involved in inflammatory pathways, making it a candidate for developing anti-inflammatory agents. Additionally, its ability to modulate enzyme activity could make it useful in treating metabolic disorders or infectious diseases. While these hypotheses require further experimental validation, they underscore the compound's promise as a pharmacological lead.

The synthesis of 3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules efficiently. Key steps typically involve nucleophilic substitution reactions between appropriately functionalized precursors followed by cyclization or condensation reactions to form the heterocyclic core. The introduction of the 4-chlorobenzenesulfonyl group often requires protecting group strategies to prevent unwanted side reactions during synthesis.

Once synthesized, characterizing the compound's physicochemical properties is essential for understanding its behavior in biological systems. Parameters such as solubility, stability, and metabolic degradation pathways provide critical insights into how it might be processed within an organism and whether it meets pharmaceutical standards for bioavailability and efficacy. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed techniques for this purpose.

Evaluation of biological activity typically involves testing the compound against relevant target proteins or cells using enzymatic assays or cell-based assays. For example, if designed as an enzyme inhibitor, researchers might measure its ability to inhibit target enzyme activity under controlled conditions. Similarly, if intended as an antagonist or agonist at cell surface receptors, functional assays measuring downstream signaling events would be appropriate. These studies help determine whether modifications should be made to improve potency or selectivity before moving into preclinical testing.

The integration of computational methods into drug discovery has accelerated interest in compounds like 3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine by allowing virtual screening against large databases of protein targets before experimental validation becomes necessary. Molecular docking simulations can predict how well this compound might bind to specific protein pockets based on its three-dimensional structure and chemical properties. Such predictions not only save time but also guide synthetic efforts toward optimizing interactions with desired targets.

In conclusion,3-(4-chlorobenzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine(CAS No.,1448045-26-8) represents an intriguing molecule with significant potential as a pharmacological lead due to its unique structural composition combining pyrrolidine,sulfonamide,and thiophene moieties,chloro substituent,and other functional groups,sulfonamide derivatives,which contribute diverse interactions with biological systems,heterocyclic derivatives,and pharmaceutical applications,drug discovery,and medicinal biology,biologically active natural products,and synthetic drugs,enzymes,and receptors,antimicrobial,anti-inflammatory,anticancer,and other therapeutic areas,computational methods,such as molecular docking simulations,preclinical testing,and future directions,pharmacological profile,and beyond.

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